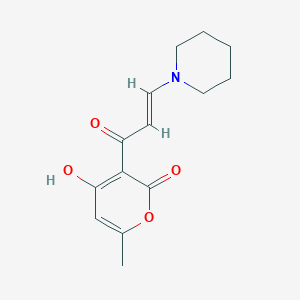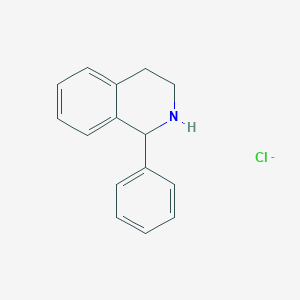
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride is a chemical compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by a phenyl group attached to the nitrogen atom of a tetrahydroisoquinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride typically involves the following steps:
Formation of N-(2-phenethyl)benzamide: This is achieved by reacting benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide in water.
Cyclization to 1-Phenyl-3,4-dihydroisoquinoline: The N-(2-phenethyl)benzamide is then mixed with phosphorus pentoxide, phosphorus trichloride, and a benzene solvent, followed by heating.
Reduction to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: The 1-Phenyl-3,4-dihydroisoquinoline is further reacted with an alcohol solvent and hydroboron to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, reducing costs, and minimizing environmental impact by avoiding the use of organic solvents and simplifying post-reaction treatments .
化学反応の分析
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydroboron, and various halogenated compounds for substitution reactions . The major products formed from these reactions are often derivatives of tetrahydroisoquinoline with different functional groups attached.
科学的研究の応用
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride has several scientific research applications:
作用機序
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It can inhibit monoamine oxidase (MAO) activity, thereby affecting the catabolism of neurotransmitters like dopamine . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have neuroprotective effects and potential therapeutic benefits for neurodegenerative diseases .
類似化合物との比較
1-Phenyl-1,2,3,4-tetrahydroisoquinoline chloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: This compound lacks the phenyl group and has different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a methyl group instead of a phenyl group and exhibits different pharmacological properties.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group and is known for its neuroprotective effects.
特性
分子式 |
C15H15ClN- |
|---|---|
分子量 |
244.74 g/mol |
IUPAC名 |
1-phenyl-1,2,3,4-tetrahydroisoquinoline;chloride |
InChI |
InChI=1S/C15H15N.ClH/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;/h1-9,15-16H,10-11H2;1H/p-1 |
InChIキー |
CPJJLGSNPKSIJC-UHFFFAOYSA-M |
正規SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


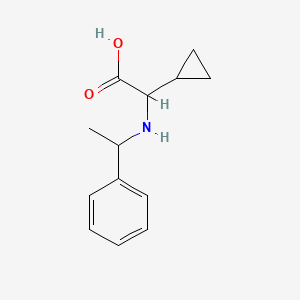
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
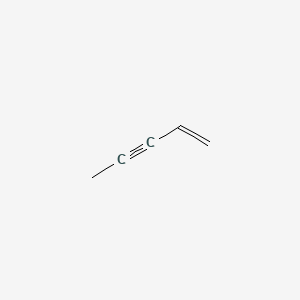
![1,2,3,5,5,6,6,7,7-Nonafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B14748488.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)
![(Z)-but-2-enedioic acid;2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14748500.png)
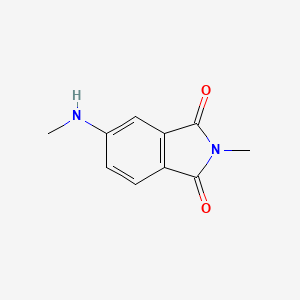
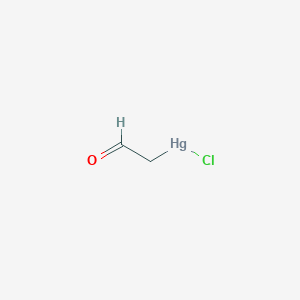
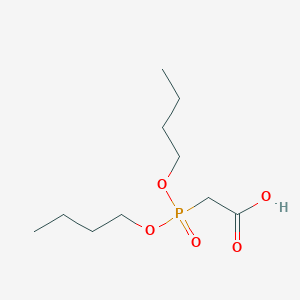
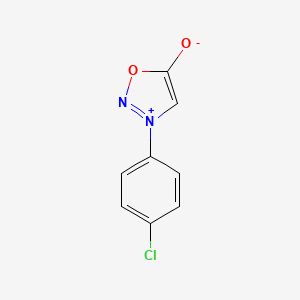
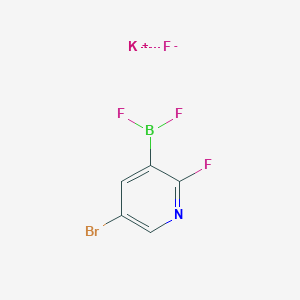
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B14748550.png)
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4-dichlorobenzene](/img/structure/B14748551.png)
